molecular formula C19H20N4O3S2 B2505569 2-Methyl-4-phenoxy-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine CAS No. 1226427-77-5

2-Methyl-4-phenoxy-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine

Cat. No.: B2505569
CAS No.: 1226427-77-5
M. Wt: 416.51
InChI Key: YSAFUCMIVCYPGN-UHFFFAOYSA-N
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Description

2-Methyl-4-phenoxy-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C19H20N4O3S2 and its molecular weight is 416.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Heterocyclic Compound Synthesis : A study by Abu‐Hashem et al. (2020) highlights the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, demonstrating anti-inflammatory and analgesic activities. These compounds, including derivatives of thiazolopyrimidines, exhibit selective inhibition of cyclooxygenase enzymes, underscoring their potential in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Antitumor Activity : Research by Hafez & El-Gazzar (2017) on thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives showcases the synthesis and evaluation of these compounds for antitumor activity. Some of these derivatives displayed potent anticancer activity against various human cancer cell lines, comparable to the standard drug doxorubicin, highlighting the significance of pyrimidine derivatives in cancer research (Hafez & El-Gazzar, 2017).

  • VEGFR3 Inhibition for Cancer Treatment : A novel series of thieno[2,3-d]pyrimidine derivatives has been identified as selective inhibitors of vascular endothelial growth factor receptor 3 (VEGFR3), a target in cancer therapy. Compound 38k, in particular, showed significant inhibitory effects on the proliferation and migration of cancer cells, indicating its potential as a therapeutic agent for metastatic breast cancer (Li et al., 2021).

  • Antimicrobial Activity : The dithiocarbamate derivatives bearing thiazole/benzothiazole rings, synthesized from 4-(2-pyrimidinyl)piperazine, have been evaluated for their antimicrobial activity. Compounds with significant antimicrobial properties were identified, suggesting their potential application in addressing microbial resistance (Yurttaş et al., 2016).

  • PPARpan Agonist Synthesis : An efficient synthesis process for a potent PPARpan agonist, showcasing the utility of pyrimidine derivatives in modulating peroxisome proliferator-activated receptors, important targets for metabolic disorders treatment (Guo et al., 2006).

Properties

IUPAC Name

2-methyl-4-phenoxy-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S2/c1-15-20-17(14-18(21-15)26-16-6-3-2-4-7-16)22-9-11-23(12-10-22)28(24,25)19-8-5-13-27-19/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAFUCMIVCYPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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